2-(5-Methoxythiophen-2-yl)-2-methylpropanoic acid
Description
Properties
Molecular Formula |
C9H12O3S |
|---|---|
Molecular Weight |
200.26 g/mol |
IUPAC Name |
2-(5-methoxythiophen-2-yl)-2-methylpropanoic acid |
InChI |
InChI=1S/C9H12O3S/c1-9(2,8(10)11)6-4-5-7(12-3)13-6/h4-5H,1-3H3,(H,10,11) |
InChI Key |
AHJPNFGVOYOLHN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=C(S1)OC)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methoxythiophen-2-yl)-2-methylpropanoic acid typically involves the functionalization of thiophene rings. One common method includes the reaction of 5-methoxythiophene with a suitable alkylating agent under controlled conditions to introduce the 2-methylpropanoic acid moiety. The reaction conditions often involve the use of catalysts and solvents to facilitate the process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(5-Methoxythiophen-2-yl)-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized thiophene derivatives.
Scientific Research Applications
2-(5-Methoxythiophen-2-yl)-2-methylpropanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of 2-(5-Methoxythiophen-2-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes or receptors involved in various biological processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways.
Comparison with Similar Compounds
Bezafibrate and Fenofibrate Metabolites
- Bezafibrate: A hypolipidemic agent with the structure 2-[4-[2-(4-Chlorobenzoyl)aminoethyl]phenoxy]-2-methylpropanoic acid. The 2-methylpropanoic acid moiety is retained, but the aromatic system is a phenoxy group substituted with a chlorobenzamide. This modification confers cholesterol-lowering activity by modulating peroxisome proliferator-activated receptors (PPARs). In contrast, the methoxythiophene group in 2-(5-Methoxythiophen-2-yl)-2-methylpropanoic acid may alter receptor specificity or metabolic pathways .
- Fenofibrate Metabolite: 2-(4-((4-Chlorophenyl)(hydroxy)methyl)phenoxy)-2-methylpropanoic acid shares the 2-methylpropanoic acid core but incorporates a chlorophenyl-hydroxymethylphenoxy group. This metabolite retains lipid-lowering efficacy, suggesting that substitutions on the aromatic ring critically influence pharmacological activity .
Phenoxyaromatic Acid Analogues
Compounds such as 2-(4-(2-((4-methoxyphenyl)amino)-2-oxoethyl)phenoxy)-2-methylpropanoic acid (19s) () feature a phenoxy backbone with amide-linked substituents. These analogues are designed as radiotherapy sensitizers, where the 2-methylpropanoic acid group enhances solubility, while the methoxyphenylamide group facilitates DNA interaction. The thiophene ring in the target compound may offer superior electron-rich properties for redox-mediated mechanisms .
Polymerization and Material Science Analogues
DDMAT (2-(Dodecylthiocarbonothioylthio)-2-methylpropanoic Acid)
Used in reversible addition-fragmentation chain-transfer (RAFT) polymerization, DDMAT incorporates a dodecylthio group, enabling controlled polymer growth. While both DDMAT and the target compound share the 2-methylpropanoic acid core, the thiophene-methoxy group in the latter may introduce steric hindrance or alter solubility in polymerization systems .
Thiophene- and Sulfur-Containing Analogues
3-Acetylthio-2-methylpropanoic Acid
This compound replaces the methoxythiophene with an acetylthio group. The thioester linkage increases reactivity in nucleophilic environments, making it useful in prodrug design. The methoxythiophene group in the target compound likely provides greater stability under physiological conditions .
2-(5-Fluoropyridin-2-yl)-2-methylpropanoic Acid
Substituting thiophene with a fluoropyridine ring alters electronic properties (e.g., reduced aromaticity, increased polarity). Such changes could impact bioavailability or target engagement in medicinal chemistry applications .
Comparative Data Table
Key Research Findings
- Synthetic Flexibility: The 2-methylpropanoic acid core is amenable to diverse substitutions, enabling tailored physicochemical properties (e.g., solubility, metabolic stability) .
- Material Science Utility: The steric bulk of 2-methylpropanoic acid derivatives improves control in RAFT polymerization, as demonstrated by DDMAT .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
